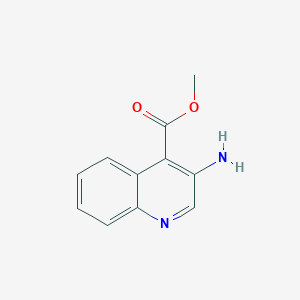

Methyl 3-aminoquinoline-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-aminoquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications. The compound features a quinoline core with an amino group at the third position and a carboxylate ester at the fourth position, making it a versatile intermediate for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-aminoquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which can be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoquinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced derivatives such as quinoline alcohols and amines .

Scientific Research Applications

Methyl 3-aminoquinoline-4-carboxylate has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3-aminoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit heme polymerase activity, leading to the accumulation of free heme, which is toxic to parasites such as Plasmodium falciparum. This mechanism is similar to that of other quinoline-based antimalarial drugs .

Comparison with Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Amodiaquine: Another antimalarial drug with structural similarities.

Uniqueness: Methyl 3-aminoquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and carboxylate ester groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .

Biological Activity

Methyl 3-aminoquinoline-4-carboxylate is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. The following sections summarize its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound shows a broad spectrum of biological activities due to its structural characteristics. Key areas of research include:

- Antimicrobial Activity : Exhibits promising effects against various bacterial strains.

- Antiviral Properties : Investigated for efficacy against viral infections.

- Anticancer Potential : Demonstrates cytotoxic effects on cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor of enzymes like alkaline phosphatase, which is involved in numerous physiological processes.

- Heme Polymerase Inhibition : Similar to other quinoline derivatives, it inhibits heme polymerase activity, leading to the accumulation of toxic free heme in parasites like Plasmodium falciparum, making it a candidate for antimalarial therapy.

- Cholinesterase Inhibition : Some studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative conditions like Alzheimer's disease .

Antimicrobial and Antiviral Properties

A study highlighted the antimicrobial efficacy of this compound against various pathogens. The compound showed significant inhibition rates compared to standard antibiotics, indicating its potential as a new antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and others. The compound's structure allows it to interact with cellular targets effectively, leading to decreased viability in cancer cells .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF7 | 5.97 |

| Other derivatives | MDA-MB231 | 4.18 |

| Other derivatives | MDA-MB468 | 4.22 |

Case Study: Antimalarial Activity

In a specific case study focused on malaria treatment, this compound was tested alongside established antimalarial drugs. Results indicated comparable efficacy in inhibiting the growth of Plasmodium falciparum in vitro, suggesting its potential as a novel antimalarial agent .

Comparative Analysis with Related Compounds

This compound can be compared with other quinoline derivatives to understand its unique properties better:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Quinoline-4-carboxylic acid | Lacks amino group at the 3-position | Limited activity compared to methyl derivative |

| 2-Aminoquinoline-3-carboxylic acid | Different positioning of functional groups | Varies significantly in activity |

| 4-Aminoquinoline | Lacks carboxylic acid group | Reduced solubility and reactivity |

Properties

IUPAC Name |

methyl 3-aminoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-4-2-3-5-9(7)13-6-8(10)12/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXASRXAKBNUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC2=CC=CC=C21)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.